molecular formula C10H18ClNO4S B13466575 Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13466575
M. Wt: 283.77 g/mol
InChI Key: VFXMGLBIPWMHDA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO4S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a chlorosulfonyl group, and a methyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group or further to a sulfide group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chlorosulfonyl group under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonyl compounds, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate exerts its effects is primarily through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorosulfonyl group makes it particularly useful for introducing sulfonyl functionalities into organic molecules, which can be valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H18ClNO4S

Molecular Weight

283.77 g/mol

IUPAC Name

tert-butyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(12)7-17(11,14)15/h8H,4-7H2,1-3H3

InChI Key

VFXMGLBIPWMHDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)Cl

Origin of Product

United States

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